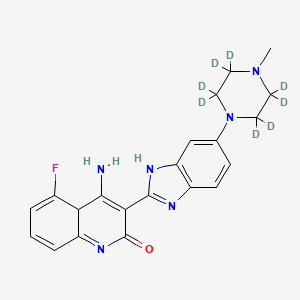

Dovitinib-d8

Description

Properties

IUPAC Name |

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25)/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLGJSYPIOVRLQ-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dovitinib: A Multi-Targeted Tyrosine Kinase Inhibitor with Broad-Spectrum Antineoplastic Activity

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Dovitinib (TKI258; CHIR-258) is a potent, orally active, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Its primary mechanism of action involves the simultaneous targeting of several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[3][4] This technical guide provides an in-depth exploration of the antineoplastic properties of the unlabeled compound Dovitinib, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, preclinical efficacy across various cancer models, and established methodologies for its evaluation.

Core Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

Dovitinib exerts its anticancer effects by inhibiting a specific spectrum of RTKs, primarily focusing on Class III (e.g., FLT3, c-Kit), Class IV (fibroblast growth factor receptors, FGFRs), and Class V (vascular endothelial growth factor receptors, VEGFRs) RTKs.[5] It also demonstrates potent inhibitory activity against platelet-derived growth factor receptors (PDGFRs).[3][5] The simultaneous inhibition of these pathways disrupts critical processes for tumor survival and progression.

The rationale behind this multi-targeted approach lies in the complexity of cancer biology, where tumors often rely on redundant signaling pathways for their growth.[6] By blocking multiple key nodes, Dovitinib can potentially overcome resistance mechanisms that arise from the activation of alternative signaling cascades.[7]

Key Kinase Inhibition Profile

Dovitinib exhibits potent inhibitory activity against a range of kinases, with IC50 values in the nanomolar range.

| Target Kinase | IC50 (nM) |

| FLT3 | 1 |

| c-Kit | 2 |

| CSF-1R | 36 |

| FGFR1 | 8 |

| FGFR3 | 9 |

| VEGFR1 | 10 |

| VEGFR2 | 13 |

| VEGFR3 | 8 |

| PDGFRα | 27 |

| PDGFRβ | 210 |

Data sourced from MedchemExpress.[1]

Signaling Pathway Inhibition

Dovitinib's therapeutic potential stems from its ability to disrupt key signaling cascades downstream of its target RTKs. The inhibition of FGFR, VEGFR, and PDGFR signaling pathways collectively impacts tumor cell proliferation, survival, and angiogenesis.

Caption: Dovitinib's multi-targeted inhibition of FGFR, VEGFR, and PDGFR.

Preclinical Antineoplastic Activity: A Broad Spectrum of Efficacy

Dovitinib has demonstrated significant antitumor potential in a variety of preclinical cancer models, both in vitro and in vivo.

In Vitro Studies

Dovitinib has shown potent growth inhibitory effects across a range of cancer cell lines.

| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

| Colorectal Cancer | Various KRAS/BRAF mutant & wild-type lines | Significant anti-tumor activity, particularly in KRAS/BRAF wild-type cells. Inhibition of PI3K-AKT and RAS-RAF-ERK pathways. | [6] |

| Breast Cancer | FGFR1- and FGFR2-amplified lines | Inhibition of proliferation in FGFR-amplified, but not FGFR-normal, cell lines. | [8][9] |

| Lung Adenocarcinoma | RET-rearranged LC-2/ad cells | Induced G0-G1 cell-cycle arrest and apoptosis through selective inhibition of RET kinase activity and ERK1/2 signaling. | [10] |

| Melanoma | BRAF mutant lines (including vemurafenib-resistant) | Inhibited growth and clonogenicity. | [7] |

| Gastric Cancer | MKN-45 | Demonstrated antiproliferative and antiangiogenic effects. | [11] |

| Multiple Myeloma | FGFR3-expressing lines | Induced apoptosis. | [2] |

In Vivo Studies

The antitumor activity of Dovitinib has been corroborated in various xenograft models.

| Cancer Type | Xenograft Model | Key Findings | Reference(s) |

| Colorectal Cancer | LoVo and HT-29 xenografts | Reduced p-ERK-positive cells. | [6] |

| Breast Cancer | FGFR1-amplified HBCx2 xenograft | Inhibited tumor growth. | [8][9] |

| Lung Adenocarcinoma | LC-2/ad tumor xenograft | Strong antitumor effect. | [10] |

| Gastric Cancer | MKN-45 subcutaneous xenografts | Significant tumor growth inhibition, enhanced when combined with nab-paclitaxel. Reduced tumor weight by 73% as a monotherapy. | [11] |

| Multiple Myeloma | FGFR3 multiple myeloma xenograft | Significant tumor growth inhibition (48-94% depending on dose) and induction of apoptosis. | [2] |

| Hepatocellular Carcinoma | Hepatocellular carcinoma xenograft | 97-98% tumor growth inhibition at 50 and 75 mg/kg doses. | [2] |

| Renal Cell Carcinoma | Tumorgraft model | Showed greater activity than sunitinib and sirolimus. | [12] |

Mechanisms of Resistance and Combination Strategies

As with many targeted therapies, acquired resistance to Dovitinib can emerge. In RET-rearranged lung adenocarcinoma, activation of the Src kinase pathway has been identified as a potential resistance mechanism.[10] This finding suggests that combination therapies targeting Src could be a viable strategy to overcome resistance.[10]

Furthermore, studies in BRAF-mutant melanoma have shown that combining Dovitinib with inhibitors of the MAPK and PI3K/AKT pathways can lead to enhanced antitumor effects, particularly in vemurafenib-resistant models.[7] This highlights the potential of Dovitinib as a valuable component of combination regimens to combat drug resistance.[7]

Experimental Protocols for the Evaluation of Dovitinib

To facilitate further research into the antineoplastic properties of Dovitinib, this section provides detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of Dovitinib on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Dovitinib (TKI258)

-

Complete growth medium (specific to cell line)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of Dovitinib in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Dovitinib that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Target Modulation

This protocol is used to assess the effect of Dovitinib on the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

-

Cancer cell lines

-

Dovitinib (TKI258)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-ERK, anti-phospho-AKT, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Dovitinib at various concentrations for a specified time. Wash cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Caption: Workflow for Western Blot analysis.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of Dovitinib.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Dovitinib (TKI258)

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Dovitinib orally (e.g., by gavage) at the desired dose and schedule (e.g., 50 mg/kg, daily). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Caption: Workflow for an in vivo xenograft tumor model.

Conclusion

Dovitinib is a promising multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action and demonstrated antineoplastic activity across a broad range of preclinical cancer models. Its ability to simultaneously inhibit key signaling pathways involved in tumor growth and angiogenesis provides a strong rationale for its continued investigation, both as a monotherapy and in combination with other anticancer agents. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of Dovitinib and to identify patient populations most likely to benefit from this targeted therapy.

References

-

Lee, S. H., et al. (2015). Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer. PLoS One, 10(10), e0139203. [Link]

-

Kim, K. B., et al. (2016). A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro. Molecules and Cells, 39(5), 389–395. [Link]

-

Bearss, D. J., et al. (2018). Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models. Cancer Biology & Therapy, 19(11), 1038–1047. [Link]

-

Kang, C. W., et al. (2015). Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma. Molecular Cancer Therapeutics, 14(10), 2238–2248. [Link]

-

André, F., et al. (2013). Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer. Clinical Cancer Research, 19(13), 3693–3702. [Link]

-

Porta, C., Giglione, P., Liguigli, W., & Paglino, C. (2015). Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. Future Oncology, 11(1), 39–50. [Link]

-

Held, M. A., et al. (2013). The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors. PLoS One, 8(8), e73334. [Link]

-

André, F., et al. (2013). Targeting FGFR with Dovitinib (TKI258): Preclinical and Clinical Data in Breast Cancer. Clinical Cancer Research, 19(13), 3693-3702. [Link]

-

Medscape. (n.d.). dovitinib (Pending FDA Approval). Retrieved from [Link]

-

Kim, K. B., et al. (2011). Phase I/II and Pharmacodynamic Study of Dovitinib (TKI258), an Inhibitor of Fibroblast Growth Factor Receptors and VEGF Receptors, in Patients with Advanced Melanoma. Clinical Cancer Research, 17(23), 7451-7461. [Link]

-

Taylor & Francis. (n.d.). Dovitinib – Knowledge and References. Retrieved from [Link]

-

Soria, J. C., et al. (2013). Phase 1 study assessing dovitinib (TKI258) on the pharmacokinetics of caffeine, diclofenac, omeprazole, and midazolam in patients with advanced solid tumors. Journal of Clinical Oncology, 31(15_suppl), 2588-2588. [Link]

-

Richi Cure. (n.d.). Dovitinib. Retrieved from [Link]

-

Chen, Y., & Mager, D. E. (2024). In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines. CPT: Pharmacometrics & Systems Pharmacology, 13(3), 353-364. [Link]

-

Wozniak, A., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Biomedicines, 10(5), 1135. [Link]

-

Lee, J. L., et al. (2015). Phase II Study of Dovitinib in Patients with Castration-Resistant Prostate Cancer (KCSG-GU11-05). Investigational New Drugs, 33(4), 980-988. [Link]

-

Cancer Research UK. (2014, December 11). A trial looking at dovitinib for breast cancer that has spread. [Link]

-

Kang, C. W., et al. (2015). Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma. Molecular Cancer Therapeutics, 14(10), 2238-48. [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Li, Y., et al. (2017). Screening assays for tyrosine kinase inhibitors: A review. European Journal of Medicinal Chemistry, 128, 143-160. [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

-

Sivanand, S., et al. (2012). A Validated Tumorgraft Model Reveals Activity of Dovitinib Against Renal Cell Carcinoma. The American Journal of Pathology, 180(4), 1365–1372. [Link]

-

Kang, C. W., et al. (2015). Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET- Rearranged Lung Adenocarcinoma. Molecular Cancer Therapeutics, 14(10), 2238-2248. [Link]

-

Li, Y., et al. (2017). Screening assays for tyrosine kinase inhibitors: A review. European Journal of Medicinal Chemistry, 128, 143-160. [Link]

-

Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

-

Medicilon. (2024, August 8). Cell Line Derived Xenograft (CDX) Models for Preclinical Research [Video]. YouTube. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A Validated Tumorgraft Model Reveals Activity of Dovitinib Against Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Dovitinib in Renal Cell Carcinoma: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of Dovitinib (TKI258), a multi-targeted tyrosine kinase inhibitor, and its application in the research of renal cell carcinoma (RCC). Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles underlying Dovitinib's mechanism of action, preclinical evaluation, and clinical investigation in RCC. We will dissect the critical signaling pathways targeted by Dovitinib, provide detailed methodologies for key preclinical assays, and summarize the landscape of clinical trial data. Furthermore, this guide will address the emergent challenge of therapeutic resistance and explore future research trajectories. Our objective is to furnish the scientific community with a comprehensive resource that is not only informative but also serves as a practical tool for designing and interpreting research focused on Dovitinib and next-generation therapies for renal cell carcinoma.

Introduction: The Rationale for Multi-Targeted Kinase Inhibition in Renal Cell Carcinoma

Renal cell carcinoma (RCC), particularly the clear cell subtype (ccRCC), is characterized by its high vascularity, a feature driven by the constitutive activation of angiogenic signaling pathways. The von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated in ccRCC, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[1] HIFs, in turn, upregulate the expression of a cascade of pro-angiogenic factors, most notably vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[1] This molecular signature has rendered RCC particularly susceptible to therapies targeting the VEGF signaling axis.

However, the clinical success of first-generation VEGF-targeted therapies is often transient, with many patients developing resistance and experiencing disease progression. One of the key mechanisms of this acquired resistance is the upregulation of alternative pro-angiogenic pathways, with the fibroblast growth factor (FGF) signaling pathway emerging as a critical escape route.[2] This understanding has paved the way for the development of multi-targeted tyrosine kinase inhibitors (TKIs) that can simultaneously block several key drivers of tumor growth and angiogenesis.

Dovitinib (TKI258) is a potent oral TKI that inhibits the receptor tyrosine kinases (RTKs) of VEGFR, PDGFR, and, crucially, FGFR.[3][4] Its unique ability to target the FGFR signaling pathway, in addition to the well-established VEGF and PDGF pathways, provides a strong scientific rationale for its investigation in RCC, particularly in patients who have progressed on prior anti-VEGF therapies.

Mechanism of Action: Deciphering Dovitinib's Molecular Targets in RCC

Dovitinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the catalytic domain of its target RTKs, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.[3] In the context of RCC, the simultaneous inhibition of VEGFR, PDGFR, and FGFR pathways disrupts multiple facets of tumor biology.

Key Signaling Pathways Targeted by Dovitinib

The signaling networks downstream of VEGFR, PDGFR, and FGFR are complex and interconnected, ultimately converging on key cellular processes such as proliferation, survival, migration, and angiogenesis.

Figure 1: Dovitinib's Inhibition of Key Signaling Pathways in RCC. This diagram illustrates how Dovitinib blocks the activation of VEGFR, PDGFR, and FGFR, thereby inhibiting downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis.

Preclinical Evaluation: Establishing the Anti-Tumor Efficacy of Dovitinib

The foundation for the clinical investigation of Dovitinib in RCC was laid by a robust body of preclinical research. These studies utilized both in vitro and in vivo models to characterize the drug's anti-tumor activity and to provide a comparative assessment against existing therapies.

In Vitro Assessment of Cell Viability and Apoptosis

A fundamental step in preclinical drug evaluation is to determine the direct effect of the compound on cancer cell viability and its ability to induce programmed cell death (apoptosis).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Plating: Seed RCC cell lines (e.g., 786-O, Caki-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Dovitinib Treatment: Treat the cells with a serial dilution of Dovitinib (e.g., 0.01 to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Dovitinib that inhibits cell growth by 50%).

In Vivo Xenograft Models: Simulating Tumor Growth and Therapeutic Response

To evaluate the efficacy of Dovitinib in a more physiologically relevant setting, in vivo xenograft models are employed. These models involve the implantation of human RCC cells into immunocompromised mice.[6]

-

Cell Preparation: Harvest RCC cells (e.g., 786-O or Caki-1) and resuspend them in a mixture of media and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL.

-

Subcutaneous Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old female athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Once the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Dovitinib, comparator TKI).

-

Drug Administration: Administer Dovitinib orally at a predetermined dose and schedule (e.g., 60 mg/kg, daily).[7]

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Figure 2: Workflow for a Preclinical RCC Xenograft Study. This diagram outlines the key steps involved in evaluating the in vivo efficacy of Dovitinib in a mouse model of renal cell carcinoma.

Summary of Preclinical Findings

Preclinical studies have consistently demonstrated the potent anti-tumor activity of Dovitinib in RCC models. In xenograft studies using 786-O and Caki-1 RCC cells, Dovitinib showed a dose-dependent inhibition of tumor growth.[7] Notably, in a head-to-head comparison, Dovitinib was at least as effective as the clinically approved TKIs sunitinib and sorafenib in reducing tumor volume.[7]

| RCC Xenograft Model | Treatment | Mean Tumor Volume Reduction vs. Vehicle | Reference |

| 786-O | Dovitinib | 91% | [7] |

| Sunitinib | 17% | [7] | |

| Sorafenib | 62% | [7] | |

| Caki-1 | Dovitinib | 83% | [7] |

| Sunitinib | 66% | [7] | |

| Sorafenib | 16% | [7] |

Table 1: Comparative Efficacy of Dovitinib in Preclinical RCC Xenograft Models.

Clinical Investigation: Translating Preclinical Promise to Patient Care

The encouraging preclinical data provided a strong impetus for the clinical evaluation of Dovitinib in patients with advanced RCC. A series of clinical trials, from Phase I to Phase III, have been conducted to determine the safety, efficacy, and optimal positioning of Dovitinib in the RCC treatment landscape.

Phase I and II Studies: Establishing Safety and Preliminary Efficacy

Initial Phase I dose-escalation studies in heavily pretreated patients with metastatic RCC established the maximum tolerated dose (MTD) of Dovitinib at 500 mg/day on a 5-days-on/2-days-off schedule.[4] These early trials also provided preliminary evidence of anti-tumor activity, with some patients achieving partial responses and a significant proportion experiencing stable disease.[4]

Phase II studies further explored the efficacy of Dovitinib in patients with advanced or metastatic RCC who had progressed on prior VEGFR and mTOR inhibitors. These trials confirmed the manageable safety profile of Dovitinib and demonstrated promising clinical activity in this difficult-to-treat patient population.

| Clinical Trial Phase | Patient Population | Dovitinib Dose | Key Efficacy Outcomes | Common (≥20%) Grade 3/4 Adverse Events | Reference |

| Phase I | Advanced/Metastatic RCC (heavily pretreated) | 500 mg/day (5-on/2-off) | 2 Partial Responses, 12 Stable Disease | Asthenia (15%), Hypertensive Crisis (5%) | [4] |

| Phase II | Metastatic RCC (progressed on VEGFR and mTOR inhibitors) | 500 mg/day (5-on/2-off) | Overall Response Rate: 1.8%, Disease Control Rate: 52.7% | Not specified |

Table 2: Summary of Key Phase I and II Clinical Trials of Dovitinib in RCC.

The GOLD RCC Phase III Trial: A Head-to-Head Comparison

The pivotal GOLD RCC trial was a multicenter, open-label, randomized Phase III study that compared the efficacy and safety of Dovitinib with sorafenib in patients with metastatic RCC who had progressed after one prior VEGF-targeted therapy and one prior mTOR inhibitor.[4]

The primary endpoint of the study was progression-free survival (PFS). The results showed that Dovitinib did not demonstrate a statistically significant improvement in PFS compared to sorafenib.[4] However, the study provided valuable landmark data for third-line treatment in RCC and highlighted the challenges of developing new therapies for patients with advanced, refractory disease.[4]

| Efficacy Endpoint | Dovitinib | Sorafenib | Hazard Ratio (95% CI) | p-value | Reference |

| Median PFS | 3.7 months | 3.6 months | 0.86 (0.72-1.04) | 0.063 | [4] |

| Median OS | 11.1 months | 11.0 months | 0.93 (0.76-1.14) | 0.246 | [4] |

Table 3: Key Efficacy Outcomes from the GOLD RCC Phase III Trial.

Mechanisms of Resistance and Future Directions

Despite the initial promise of Dovitinib, the development of therapeutic resistance remains a significant clinical challenge. Understanding the molecular mechanisms that drive both intrinsic and acquired resistance is paramount for the development of more effective treatment strategies.

The Role of FGFR Signaling in Resistance

As previously mentioned, the activation of the FGF/FGFR signaling pathway is a key mechanism of escape from VEGF-targeted therapies.[2] While Dovitinib was designed to address this by targeting FGFR, resistance can still emerge through various mechanisms, including:

-

Gatekeeper Mutations: Mutations in the FGFR kinase domain can prevent the binding of Dovitinib, thereby rendering the drug ineffective.[8]

-

Activation of Bypass Signaling Pathways: Tumor cells can activate alternative survival pathways, such as the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways, to circumvent the effects of FGFR inhibition.[2]

-

Upregulation of Other RTKs: Increased expression or activation of other receptor tyrosine kinases can provide compensatory growth signals.

The Emerging Role of Src Kinase

Recent research has implicated the non-receptor tyrosine kinase Src in the development of resistance to TKIs in various cancers.[9][10] Activation of Src can promote cell survival, proliferation, and invasion through multiple downstream signaling pathways.[9][10] In the context of Dovitinib resistance, Src activation has been identified as a potential mechanism of acquired resistance in other cancer types, suggesting that co-targeting Src could be a viable strategy to overcome resistance.[11]

Figure 3: Key Mechanisms of Resistance to Dovitinib in RCC. This diagram illustrates several molecular mechanisms, including FGFR gatekeeper mutations, activation of bypass signaling pathways, and Src kinase activation, that can lead to therapeutic resistance to Dovitinib.

Future Research Directions

The journey of Dovitinib in RCC research has provided invaluable insights into the complexities of targeting angiogenesis and the challenges of overcoming therapeutic resistance. Future research in this area should focus on:

-

Combination Therapies: Investigating the synergistic effects of Dovitinib with other targeted agents, such as Src inhibitors or inhibitors of downstream signaling molecules (e.g., MEK or PI3K inhibitors), could be a promising strategy to overcome resistance.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to Dovitinib or combination therapies is crucial for personalizing treatment. The development of a drug response predictor (DRP-Dovitinib) is a step in this direction.

-

Next-Generation TKIs: The development of novel TKIs with improved potency against resistant mutations or a broader spectrum of activity against key escape pathways is an ongoing area of research.

Conclusion

Dovitinib has played a significant role in advancing our understanding of the molecular drivers of renal cell carcinoma and the challenges of targeted therapy. Its unique ability to inhibit FGFR, in addition to VEGFR and PDGFR, has highlighted the importance of the FGF signaling pathway in RCC pathogenesis and as a mechanism of resistance to anti-angiogenic therapies. While the clinical development of Dovitinib in RCC has faced hurdles, the knowledge gained from its preclinical and clinical investigation continues to inform the development of next-generation therapies for this challenging disease. The future of RCC treatment will likely involve a more personalized approach, guided by predictive biomarkers and rational combination therapies designed to overcome the complex mechanisms of therapeutic resistance.

References

- Beck, J. T., Gordon, M. S., Rosen, L. S., et al. (2013). A Phase I Study of Dovitinib (TKI258), an Oral FGFR, VEGFR, and PDGFR Inhibitor, in Advanced or Metastatic Renal Cell Carcinoma. Clinical Cancer Research, 19(5), 1257–1268.

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

- Angevin, E., et al. (2012). Phase II Results of Dovitinib (TKI258) in Patients with Metastatic Renal Cell Cancer. Clinical Cancer Research, 18(11), 3205-3213.

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

- Motzer, R. J., et al. (2014). Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial. The Lancet Oncology, 15(3), 286-296.

- Lee, J. E., et al. (2015). Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma. Molecular Cancer Therapeutics, 14(7), 1716-1725.

- Cui, J., et al. (2022). Renal cancer: signaling pathways and advances in targeted therapies.

- Sivanand, S., et al. (2012). A Validated Tumorgraft Model Reveals Activity of Dovitinib Against Renal Cell Carcinoma.

- Patel, A., et al. (2017). Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing. Journal of Visualized Experiments, (128), e56311.

- Lesinski, G. B., & Trikha, M. (2013). The Role of Src in Solid Tumors. Cancers, 5(2), 590-605.

- Chen, Y., et al. (2019). Dovitinib Triggers Apoptosis and Autophagic Cell Death by Targeting SHP-1/p-STAT3 Signaling in Human Breast Cancers. Journal of Cellular and Molecular Medicine, 23(10), 6897-6908.

- Chen, H., et al. (2021). FGFR-TKI resistance in cancer: current status and perspectives.

- Angevin, E., et al. (2013). Phase I Study of Dovitinib (TKI258), an Oral FGFR, VEGFR, and PDGFR Inhibitor, in Advanced or Metastatic Renal Cell Carcinoma. Clinical Cancer Research, 19(5), 1257-1268.

- Santoni, M., et al. (2022). Molecular Mechanisms of Drug Resistance in Clear Cell Renal Cell Carcinoma. International Journal of Molecular Sciences, 23(19), 11456.

- Chase, C. K., et al. (2020). In vivo ccRCC xenograft studies. Bio-protocol, 10(4), e3531.

- Chen, K. F., et al. (2011). Dovitinib Induces Apoptosis and Overcomes Sorafenib Resistance in Hepatocellular Carcinoma through SHP-1–Mediated STAT3 Inactivation. Molecular Cancer Therapeutics, 10(11), 2198-2209.

- Zhang, J., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types.

- Gnoni, A., et al. (2020). Role of c-Src in Carcinogenesis and Drug Resistance. Cancers, 12(11), 3379.

- Wang, X., et al. (2019). Receptor tyrosine kinases, including EGFR, VEGFR, FGFR, PDGFR, and IGF-1R, are shown.

- Zarrabi, K., et al. (2023). Mechanisms of tyrosine kinase inhibitor resistance in renal cell carcinoma. World Journal of Urology, 41(12), 3469-3479.

- Ratajczak, M. Z., et al. (2014). Mechanisms of Acquired Resistance to Tyrosine Kinase Inhibitors in Clear - Cell Renal Cell Carcinoma (ccRCC). Current Cancer Drug Targets, 14(2), 192-200.

- Fil-Am, M., et al. (2013). Src Mediates Cigarette Smoke–Induced Resistance to Tyrosine Kinase Inhibitors in NSCLC Cells. Cancer Research, 73(15), 4875-4885.

- Das, A., et al. (2014). Dovitinib treatment decreased cell viability and increased apoptotic death.

- Patel, A., et al. (2017). Patient-derived xenograft models to optimize kidney cancer therapies. Translational Andrology and Urology, 6(5), 950-959.

- Lemmon, M. A., & Schlessinger, J. (2010). Parallels and Distinctions in FGFR, VEGFR, and EGFR Mechanisms of Transmembrane Signaling. Biochemistry, 49(37), 7963-7979.

- Lesinski, G. B., & Trikha, M. (2013). The Role of Src in Solid Tumors. Cancers, 5(2), 590-605.

- Zarrabi, K., et al. (2023). Common acquired mechanisms of resistance to tyrosine kinase inhibitors in RCC.

- Cascone, T., et al. (2011). Fibroblast Growth Factor Receptor-Dependent and -Independent Paracrine Signaling by Sunitinib-Resistant Renal Cell Carcinoma.

- Al-Abd, A. M., et al. (2017). Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models. Cancer Biology & Therapy, 18(12), 958-970.

- Zhang, J., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types.

- Fil-Am, M., et al. (2013). Src mediates cigarette smoke-induced resistance to tyrosine kinase inhibitors in NSCLC cells. Cancer Research, 73(15), 4875-4885.

- Hsieh, J. J., et al. (2017). Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. Frontiers in Oncology, 7, 21.

- Ratajczak, M. Z., et al. (2014). Mechanisms of Acquired Resistance to Tyrosine Kinase Inhibitors in Clear - Cell Renal Cell Carcinoma (ccRCC). Current Cancer Drug Targets, 14(2), 192-200.

- Szabo, P. M., et al. (2024). Lack of VEGFA/KDR Signaling in Conventional Renal Cell Carcinoma Explains the Low Efficacy of Target Therapy and Frequent Adverse Events. International Journal of Molecular Sciences, 25(13), 7249.

- Subbiah, V., et al. (2019). Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. Annals of Oncology, 30(11), 1773-1783.

- Drake, C. G., et al. (2017). A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies. Journal of Visualized Experiments, (122), e55512.

Sources

- 1. Renal cancer: signaling pathways and advances in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Dovitinib in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dovitinib in human plasma. Dovitinib, a potent multi-targeted receptor tyrosine kinase inhibitor, requires precise concentration monitoring in pharmacokinetic and clinical studies. To ensure the highest degree of accuracy and mitigate variability during sample processing, this method employs a stable isotope-labeled internal standard, Dovitinib-d8. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using electrospray ionization in positive ion mode with multiple reaction monitoring (MRM). This method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction: The Clinical and Pharmacological Profile of Dovitinib

Dovitinib (TKI-258) is an orally active small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), key mediators in tumor cell proliferation, survival, and angiogenesis.[3][4] Dovitinib's mechanism of action involves binding to and inhibiting the phosphorylation of these receptors, which can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.[5] Its potential therapeutic applications have been investigated in various malignancies, including renal cell carcinoma and other solid tumors.[3]

Given its potent activity and the need to optimize therapeutic outcomes while minimizing toxicity, the precise measurement of Dovitinib concentrations in patient plasma is critical. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantitative determination of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard, such as Dovitinib-d8, is the gold standard in quantitative LC-MS/MS. This is because it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency, thereby correcting for variations in sample extraction and matrix effects.[7] This application note provides a comprehensive protocol for the robust quantification of Dovitinib in plasma, suitable for regulated bioanalysis.

Principles of the Method

The quantitative analysis of Dovitinib in plasma is achieved through a systematic workflow. The process begins with a simple and efficient protein precipitation step to remove high-abundance proteins from the plasma matrix.[8] This is followed by chromatographic separation of Dovitinib and its deuterated internal standard, Dovitinib-d8, from endogenous plasma components on a C18 reversed-phase column. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The quantification is based on the ratio of the peak area of Dovitinib to that of the internal standard, Dovitinib-d8. The entire method is validated to ensure its reliability for bioanalytical applications.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Dovitinib | Commercially Available | Reference Standard (≥98% purity) |

| Dovitinib-d8 | Commercially Available | Internal Standard (≥98% purity) |

| Acetonitrile | Fisher Scientific | HPLC or LC-MS Grade |

| Formic Acid | Sigma-Aldrich | LC-MS Grade |

| Water | Milli-Q® System | Ultrapure (18.2 MΩ·cm) |

| Human Plasma (K2EDTA) | BioIVT | Pooled, Drug-Free |

Instrumentation and Analytical Conditions

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: Analytical C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[9]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.[10]

-

Injection Volume: 5 µL.

-

Column Temperature: 25°C.[9]

-

Gradient Elution: A gradient elution is recommended to ensure optimal separation from matrix components. An example gradient is provided in the table below.

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.[9]

-

MRM Transitions: The precursor and product ions for Dovitinib and Dovitinib-d8 are monitored. The transitions for Dovitinib are based on published literature, while the precursor for Dovitinib-d8 is shifted by +8 m/z due to the eight deuterium atoms. The product ions for Dovitinib-d8 are anticipated to be similar to the unlabeled compound and should be confirmed experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dovitinib | 393.2 | 337.1 | Optimized during method development |

| Dovitinib | 393.2 | 309.1 | Optimized during method development |

| Dovitinib-d8 | 401.2 | 345.1 (anticipated) | Optimized during method development |

-

Ion Source Parameters:

-

Capillary Voltage: Optimized for maximal signal (e.g., 3.5 kV).

-

Source Temperature: e.g., 150°C.

-

Desolvation Temperature: e.g., 400°C.

-

Gas Flow Rates: Optimized for the specific instrument.

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dovitinib and Dovitinib-d8 in an appropriate solvent such as DMSO or methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the Dovitinib stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Dovitinib-d8 stock solution with acetonitrile to achieve the desired concentration for spiking into the precipitation solvent.

Sample Preparation: Protein Precipitation

The protein precipitation method is a rapid and effective technique for removing the majority of proteins from plasma samples.[8]

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, calibration standard, QC, or unknown sample).

-

Precipitation: Add 300 µL of ice-cold acetonitrile containing the Dovitinib-d8 internal standard (e.g., at 100 ng/mL). The 3:1 ratio of organic solvent to plasma is effective for protein removal.[11]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.[12]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Method Validation

A full validation of this bioanalytical method should be performed in accordance with the principles outlined in the FDA and EMA guidelines to ensure its suitability for its intended purpose.[13][14] The validation should assess the following parameters:

Selectivity and Specificity

-

Objective: To demonstrate that the method can differentiate and quantify Dovitinib and Dovitinib-d8 without interference from endogenous components in the plasma matrix.

-

Protocol: Analyze at least six different lots of blank human plasma. Each blank sample should be processed and analyzed to check for any interfering peaks at the retention times of Dovitinib and the internal standard.

Linearity and Calibration Curve

-

Objective: To establish the relationship between the instrument response and the concentration of Dovitinib over a defined range.

-

Protocol: Prepare a calibration curve by spiking blank plasma with known concentrations of Dovitinib. A typical range might be 5-500 ng/mL.[10] The curve should be constructed by plotting the peak area ratio of Dovitinib to Dovitinib-d8 against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

-

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

-

Protocol: Analyze quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

-

Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

-

Inter-day (between-run) accuracy and precision: Analyze the QC samples on at least three different days.

-

-

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).[15]

Recovery and Matrix Effect

-

Objective: To assess the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on the ionization of the analyte and internal standard (matrix effect).

-

Protocol:

-

Recovery: Compare the peak areas of Dovitinib from extracted plasma samples with those of post-extraction spiked samples at the same concentration.

-

Matrix Effect: Compare the peak areas of Dovitinib in post-extraction spiked samples with those of neat solutions at the same concentration. This should be evaluated in at least six different lots of plasma.

-

Stability

-

Objective: To evaluate the stability of Dovitinib in plasma under various storage and handling conditions.

-

Protocol: Analyze QC samples after subjecting them to the following conditions:

-

Freeze-Thaw Stability: After multiple freeze-thaw cycles (e.g., three cycles).

-

Short-Term (Bench-Top) Stability: At room temperature for a specified period (e.g., 6 hours).[10]

-

Long-Term Stability: Stored at -80°C for an extended period.

-

Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

-

-

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantitative determination of Dovitinib in human plasma. The use of a stable isotope-labeled internal standard, Dovitinib-d8, ensures high accuracy and precision by compensating for potential variability during sample preparation and analysis. The simple protein precipitation protocol allows for high-throughput sample processing. When fully validated according to regulatory guidelines, this method is well-suited for supporting pharmacokinetic, toxicokinetic, and clinical studies of Dovitinib, enabling researchers and drug development professionals to obtain reliable data for critical decision-making.

References

-

Al-Shehri, S., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy, 14, 439–448. Available at: [Link]

-

PubMed. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Available at: [Link]

-

ResearchGate. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Available at: [Link]

-

International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

National Cancer Institute. NCI Drug Dictionary: dovitinib lactate. Available at: [Link]

-

SciELO. (2019). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Available at: [Link]

-

PubMed. (2014). Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. Available at: [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

-

Agilent. (2017). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

-

National Center for Biotechnology Information. (2017). A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro. Available at: [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation (Corrected version). Available at: [Link]

-

AACR Journals. (2012). Phase I/II and Pharmacodynamic Study of Dovitinib (TKI258), an Inhibitor of Fibroblast Growth Factor Receptors and VEGF Receptors, in Patients with Advanced Melanoma. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. dovitinib. Available at: [Link]

-

CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2024). An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Available at: [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

-

MDPI. (2022). Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. scielo.br [scielo.br]

- 7. Dovitinib-d-8-, 1MG | Labscoop [labscoop.com]

- 8. agilent.com [agilent.com]

- 9. A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. database.ich.org [database.ich.org]

- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ema.europa.eu [ema.europa.eu]

Sample preparation techniques for Dovitinib analysis in biological matrices

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the sample preparation of Dovitinib, a potent multi-targeted tyrosine kinase inhibitor, in biological matrices. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricacies of protein precipitation, liquid-liquid extraction, and solid-phase extraction techniques. Each protocol is presented with a causal explanation of experimental choices, ensuring scientific integrity and reproducibility. Comparative data tables and visual workflow diagrams are included to facilitate method selection and implementation in a regulated bioanalytical environment.

Introduction: The Significance of Dovitinib and its Bioanalysis

Dovitinib (TKI258) is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). Its mechanism of action involves the inhibition of angiogenesis and tumor cell proliferation, making it a promising therapeutic agent in the treatment of various solid tumors. Accurate and precise quantification of Dovitinib in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and establishing definitive pharmacokinetic/pharmacodynamic (PK/PD) relationships.

The inherent complexity of biological matrices necessitates robust sample preparation methods to remove interfering endogenous substances, such as proteins and phospholipids, and to concentrate the analyte of interest. The choice of an appropriate sample preparation technique is critical for achieving the required sensitivity, selectivity, and accuracy of the subsequent analytical determination, typically performed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

This application note explores the three most common sample preparation techniques for small molecules in biological fluids: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will discuss the underlying principles of each technique, provide detailed, field-proven protocols, and offer insights into their respective advantages and limitations in the context of Dovitinib analysis.

Foundational Principles of Sample Preparation for Dovitinib

The physicochemical properties of Dovitinib, a benzimidazol-quinolinone derivative, guide the selection and optimization of the sample preparation strategy. With a molecular weight of 392.4 g/mol and a pKa that suggests it behaves as a weak base, its solubility and partitioning behavior are pH-dependent. These characteristics are central to the design of effective extraction protocols.

The primary objectives of sample preparation for Dovitinib analysis are:

-

Removal of macromolecules: Primarily proteins, which can precipitate in the analytical column and interfere with ionization in the mass spectrometer.

-

Elimination of endogenous interferences: Lipids, salts, and other small molecules that can cause matrix effects, leading to ion suppression or enhancement.

-

Concentration of the analyte: To achieve the low limits of quantification (LLOQ) often required for pharmacokinetic studies.

-

Solvent exchange: Transferring the analyte into a solvent compatible with the analytical instrumentation.

Protein Precipitation (PPT): The Rapid and Universal Approach

Protein precipitation is a straightforward and widely used technique for the rapid removal of proteins from biological samples. It involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins.

Causality of Experimental Choices in PPT

Acetonitrile is the most common precipitating agent for Dovitinib analysis due to its ability to efficiently precipitate plasma proteins while keeping the moderately polar Dovitinib in the supernatant.[1][2][3] The ratio of the precipitation solvent to the sample volume is a critical parameter; a higher ratio generally leads to more complete protein removal but also results in a more diluted sample. A 2:1 or 3:1 ratio of acetonitrile to plasma is a common starting point.

Centrifugation at high speed and low temperature is essential to ensure the formation of a compact protein pellet and to minimize the potential for degradation of thermolabile compounds. Subsequent filtration of the supernatant through a 0.22 µm filter can further remove any remaining particulate matter before injection into the HPLC system.

Detailed Protocol for Protein Precipitation of Dovitinib from Human Plasma

Materials:

-

Human plasma (with K2EDTA as anticoagulant)

-

Dovitinib reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Refrigerated centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Internal Standard Spiking: Add the appropriate volume of the internal standard working solution to each sample (except for the blank).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube.

-

Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the filtrate into the LC-MS/MS system.

PPT Workflow Diagram

Caption: Liquid-Liquid Extraction Workflow for Dovitinib Analysis.

Solid-Phase Extraction (SPE): The Selective and High-Recovery Method

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from a liquid sample. The analyte is then eluted with a small volume of a strong solvent, resulting in a clean and concentrated extract.

Scientific Basis for SPE in Dovitinib Analysis

SPE offers the most effective removal of interfering matrix components, leading to the cleanest extracts and minimal matrix effects. For a basic compound like Dovitinib, a mixed-mode cation exchange SPE sorbent is often the most effective choice. These sorbents possess both reversed-phase and ion-exchange properties.

The general strategy involves:

-

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution.

-

Loading: The pre-treated sample (often diluted and acidified) is passed through the sorbent. Dovitinib, being protonated at a low pH, will be retained by both reversed-phase and cation-exchange mechanisms.

-

Washing: The sorbent is washed with a weak organic solvent to remove hydrophilic interferences and then with an acidic organic solvent to remove lipophilic interferences.

-

Elution: Dovitinib is eluted with a small volume of a basic organic solvent, which neutralizes the charge on the molecule, disrupting the ion-exchange retention, and the strong organic solvent overcomes the reversed-phase retention.

Detailed Protocol for Solid-Phase Extraction of Dovitinib from Human Plasma

Materials:

-

Human plasma (with K2EDTA as anticoagulant)

-

Dovitinib reference standard

-

Internal Standard (IS)

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium hydroxide

-

SPE manifold

-

Collection tubes

-

Nitrogen evaporator

-

Reconstitution solvent

Procedure:

-

Sample Pre-treatment: To 200 µL of plasma, add the IS and 200 µL of 2% formic acid in water. Vortex to mix.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash with 1 mL of 2% formic acid in water.

-

Wash with 1 mL of methanol.

-

-

Elution: Elute Dovitinib with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Analysis: Inject an aliquot into the LC-MS/MS system.

SPE Workflow Diagram

Caption: Solid-Phase Extraction Workflow for Dovitinib Analysis.

Comparative Analysis of Sample Preparation Techniques for Dovitinib

The selection of the most appropriate sample preparation technique depends on the specific requirements of the assay, such as the desired sensitivity, throughput, and the available instrumentation. The following table provides a comparative summary of the key performance characteristics of PPT, LLE, and SPE for Dovitinib analysis.

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Selectivity | Low | Moderate | High |

| Recovery | High (but can be variable) | Good to High | High and Reproducible |

| Matrix Effect | High | Moderate | Low |

| Throughput | High | Moderate | Low to Moderate (can be automated) |

| Cost per Sample | Low | Low to Moderate | High |

| Method Development | Simple | Moderate | Complex |

| Automation Potential | High | Moderate | High |

Method Validation Considerations

Irrespective of the chosen sample preparation technique, the entire bioanalytical method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

The successful bioanalysis of Dovitinib in biological matrices is critically dependent on the selection and optimization of the sample preparation method. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner extract with reduced matrix effects. Solid-phase extraction yields the highest degree of sample cleanup and is the method of choice for assays requiring the utmost sensitivity and selectivity.

The protocols and comparative data presented in this application note serve as a comprehensive guide for researchers and scientists to develop and validate robust and reliable bioanalytical methods for Dovitinib. By understanding the underlying principles and the rationale behind the experimental choices, laboratories can ensure the generation of high-quality data to support drug development and clinical studies.

References

-

Al-Rabiah, H., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy, 14, 439-448. [Link]

-

Al-Rabiah, H., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. PubMed, 32095071. [Link]

-

Al-Rabiah, H., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. ResearchGate. [Link]

Sources

- 1. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sunitinib or Pazopanib: Is There Any Difference Between Tyrosine Kinase Inhibitors in the Pre-Nivolumab Setting in Metastatic Renal Cell Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dovitinib in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Dovitinib in human plasma. Dovitinib (TKI-258) is a potent multi-targeted tyrosine kinase inhibitor investigated for its anti-tumor activity.[1][2] Accurate determination of its concentration in biological matrices is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development.[3] To ensure the highest data integrity, this protocol employs Dovitinib-d8, a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and shares near-identical physicochemical properties, effectively compensating for variations in sample preparation, chromatography, and ionization efficiency.[4] The method utilizes a straightforward protein precipitation extraction procedure and is validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[3][5]

Introduction and Scientific Rationale

The quantification of therapeutic agents like Dovitinib in biological fluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS has become the definitive tool for this purpose due to its exceptional sensitivity, selectivity, and speed.[6][7] The core of this method is Multiple Reaction Monitoring (MRM), a highly selective mass spectrometry technique. In MRM, a specific precursor ion (the protonated molecule of interest, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. This precursor-to-product ion transition is unique to the analyte's structure and mass, providing excellent specificity and minimizing interference from complex biological matrix components.[8]

The Critical Role of the Internal Standard (IS)

An internal standard is essential for reliable quantification. While structurally similar analogs like Bosutinib have been used for Dovitinib analysis[3][9], a SIL-IS such as Dovitinib-d8 is vastly superior. Its key advantages are:

-

Co-elution: It has nearly identical chromatographic retention time to the analyte.

-

Equivalent Ionization Efficiency: It experiences the same degree of ion enhancement or suppression in the mass spectrometer source as the analyte.

-

Comparable Extraction Recovery: It behaves identically during sample preparation steps.

By adding a known amount of Dovitinib-d8 to every sample at the beginning of the workflow, the ratio of the analyte's MS signal to the IS's MS signal is used for quantification. This ratio remains constant even if sample loss occurs during extraction or if matrix effects alter the MS signal, leading to highly accurate and precise results.

Materials and Reagents

-

Analytes: Dovitinib (purity > 99%), Dovitinib-d8 (purity > 99%, isotopic purity > 99%)

-

Solvents: HPLC-grade or LC-MS grade Acetonitrile (ACN) and Methanol (MeOH), Formic Acid (reagent grade), DMSO (analytical grade).

-

Buffer: Ammonium Formate (analytical grade).

-

Water: Deionized water, >18 MΩ·cm resistivity.

-

Biological Matrix: K2-EDTA human plasma.

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, syringe filters (0.22 µm).

Instrumentation and Analytical Conditions

This method is designed for a standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography (LC) Parameters

The chromatographic conditions are optimized to provide a sharp peak shape for Dovitinib and separate it from potential interferences in the plasma matrix.

| Parameter | Recommended Setting | Causality and Rationale |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[5][9] | C18 columns provide excellent retention and separation for moderately non-polar molecules like Dovitinib. The smaller particle size (1.8 µm) allows for higher efficiency and resolution. |

| Mobile Phase A | 10 mM Ammonium Formate in water with 0.1% Formic Acid | Ammonium formate is a volatile salt compatible with mass spectrometry. Formic acid aids in the positive ionization of Dovitinib by providing a source of protons, leading to the formation of the [M+H]⁺ ion. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] | Acetonitrile is a common organic solvent for reverse-phase chromatography with good elution strength and low viscosity. The addition of formic acid maintains a consistent pH across the gradient. |

| Flow Rate | 0.3 mL/min[3][5] | This flow rate is suitable for the column dimensions and ensures efficient ionization in the ESI source without the need for flow splitting. |

| Gradient | Isocratic (e.g., 68:32 v/v, A:B) or a shallow gradient depending on system | An isocratic mobile phase simplifies the method.[3] A gradient can be used if necessary to elute late-retained matrix components and re-equilibrate the column. |

| Injection Volume | 5 µL[3] | A small injection volume minimizes the introduction of non-volatile matrix components onto the column and into the MS source, improving method robustness. |

| Column Temperature | 25°C[5][9] | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |

Mass Spectrometry (MS) Parameters

The MS is operated in positive electrospray ionization (ESI) mode with MRM for detection. Parameters should be optimized by infusing a standard solution of Dovitinib and Dovitinib-d8.

| Parameter | Recommended Setting | Causality and Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5][9][10] | Dovitinib contains several basic nitrogen atoms that are readily protonated in an acidic mobile phase, making positive ion mode highly sensitive for its detection. |

| Capillary Voltage | 4000 V[11] | This voltage is applied to the ESI needle to generate a fine spray of charged droplets, a critical step for efficient ionization. This value should be optimized for the specific instrument. |

| Gas Temperature | 350°C[11] | Heated nitrogen gas is used to desolvate the charged droplets, releasing the analyte ions into the gas phase for mass analysis. |

| Analyte | Dovitinib | |

| Precursor Ion (Q1) | m/z 393.2 | This corresponds to the [M+H]⁺ of Dovitinib (Monoisotopic Mass: 392.19). |

| Product Ions (Q3) | m/z 337.1 (Quantifier), m/z 309.1 (Qualifier)[5][9][11] | These are stable and abundant fragment ions generated by collision-induced dissociation (CID) of the precursor ion. Using both a quantifier and a qualifier ion increases the confidence of identification. |

| Collision Energy (CE) | ~28-30 eV[11] | This is the energy applied to the precursor ions in the collision cell to induce fragmentation. The optimal CE must be determined experimentally for each transition to maximize the product ion signal. |

| Internal Standard | Dovitinib-d8 | |

| Precursor Ion (Q1) | m/z 401.2 | This corresponds to the [M+H]⁺ of Dovitinib-d8, which is 8 mass units higher than the unlabeled analyte due to the eight deuterium atoms. |